molecular formula C12H17N B14466341 2,3,4,4A,4B,8A,9,9A-Octahydro-1H-carbazole CAS No. 67262-18-4

2,3,4,4A,4B,8A,9,9A-Octahydro-1H-carbazole

Cat. No.: B14466341
CAS No.: 67262-18-4
M. Wt: 175.27 g/mol
InChI Key: SHQAGYRIWMHMRU-UHFFFAOYSA-N
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Description

2,3,4,4A,4B,8A,9,9A-Octahydro-1H-carbazole is a polycyclic aromatic compound that belongs to the carbazole family This compound is characterized by its unique structure, which includes multiple fused rings and hydrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,4A,4B,8A,9,9A-Octahydro-1H-carbazole typically involves the hydrogenation of carbazole derivatives. One common method includes the catalytic hydrogenation of carbazole in the presence of a metal catalyst such as palladium or platinum under high pressure and temperature conditions. This process results in the reduction of the aromatic rings, leading to the formation of the octahydro derivative.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and catalyst concentration, ensuring high yield and purity of the final product. The use of advanced catalytic systems and optimized reaction parameters further enhances the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

2,3,4,4A,4B,8A,9,9A-Octahydro-1H-carbazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carbazole derivatives with different functional groups.

    Reduction: Further reduction can lead to the formation of fully saturated carbazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the carbazole ring system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of metal catalysts such as palladium on carbon (Pd/C) is commonly used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.

Major Products Formed

    Oxidation: Carbazole derivatives with ketone or aldehyde functional groups.

    Reduction: Fully saturated carbazole derivatives.

    Substitution: Carbazole derivatives with various substituents, depending on the reagents used.

Scientific Research Applications

2,3,4,4A,4B,8A,9,9A-Octahydro-1H-carbazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Mechanism of Action

The mechanism of action of 2,3,4,4A,4B,8A,9,9A-Octahydro-1H-carbazole involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes, receptors, and other proteins, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    9-(p-Tolyl)-2,3,4,4a,9,9a-hexahydro-1H-carbazole: A similar compound with a hexahydro structure and a p-tolyl substituent.

    3a,4,4a,5,8,8a,9,9a-octahydro-4,95,8-dimethano-1H-benz[f]indene: Another polycyclic compound with a similar hydrogenated structure.

Uniqueness

2,3,4,4A,4B,8A,9,9A-Octahydro-1H-carbazole is unique due to its specific hydrogenation pattern and the resulting chemical properties. Its structure provides a balance between aromaticity and saturation, making it versatile for various applications in organic synthesis, materials science, and medicinal chemistry.

Properties

CAS No.

67262-18-4

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

2,3,4,4a,4b,8a,9,9a-octahydro-1H-carbazole

InChI

InChI=1S/C12H17N/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1,3,5,7,9-13H,2,4,6,8H2

InChI Key

SHQAGYRIWMHMRU-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)C3C=CC=CC3N2

Origin of Product

United States

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